(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
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Overview
Description
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structural features, including a styrylsulfonyl group attached to a pyrrolidine ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Styrylsulfonyl Intermediate: The initial step involves the synthesis of the styrylsulfonyl intermediate. This can be achieved by reacting styrene with sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be done by reacting the styrylsulfonyl intermediate with a suitable amine, such as pyrrolidine, under controlled conditions.
Coupling with Pyridine Derivative: The final step involves the coupling of the pyrrolidine derivative with a pyridine derivative that has a trifluoromethyl group at the 4-position. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl or pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonyl or pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products and pharmaceuticals makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against various biological targets, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its trifluoromethyl group imparts desirable characteristics such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(methyl)pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(bromomethyl)pyridine: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics distinguish it from other similar compounds and make it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-6-9-22-17(12-15)26-16-7-10-23(13-16)27(24,25)11-8-14-4-2-1-3-5-14/h1-6,8-9,11-12,16H,7,10,13H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXHCHSDXOMYSK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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